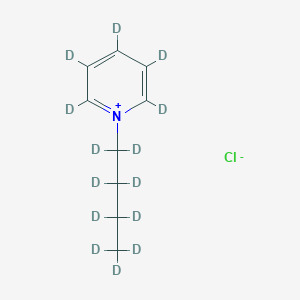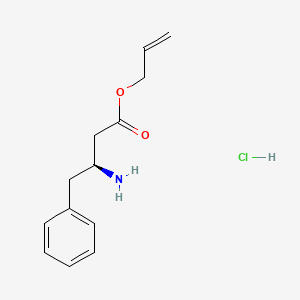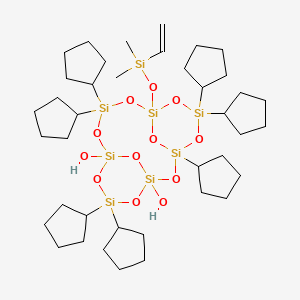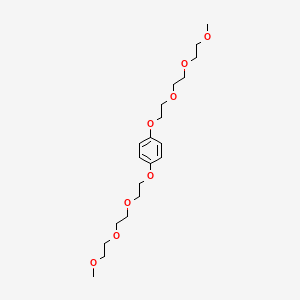
1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine
Übersicht
Beschreibung
The compound “1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine” appears to be an organic compound based on its formula. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound also contains a p-Tolyl group (a methyl-substituted phenyl group) and an ethanamine group (an ethyl group attached to an amine).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor. The p-Tolyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura or Stille reaction. The ethanamine group could be introduced through nucleophilic substitution or addition reactions. Please note that this is a hypothetical synthesis and may not be the most efficient or practical method.Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of its atoms and the shape of its 1,2,4-oxadiazole ring. The presence of the aromatic p-Tolyl group could lead to π-π stacking interactions, which could influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring, the p-Tolyl group, and the ethanamine group. The 1,2,4-oxadiazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles under certain conditions. The p-Tolyl group could potentially undergo electrophilic aromatic substitution reactions. The ethanamine group could engage in reactions typical of amines, such as acid-base reactions or nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethanamine group and the less polar 1,2,4-oxadiazole and p-Tolyl groups could give the compound both polar and nonpolar character, affecting its solubility in different solvents. The compound’s melting point, boiling point, and density would depend on the strength of the intermolecular forces between its molecules.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research by Maftei et al. (2016) focused on novel 1,2,4-oxadiazole derivatives, analyzing their synthesis, structural analysis, and investigation for antitumor activity. These compounds were assessed for in vitro anti-cancer efficacy across a panel of cell lines, showing promising results for certain derivatives with a mean IC50 value of 5.66 μM, indicating potential for further exploration as cancer therapeutics Maftei et al., 2016.
Antimicrobial Activity
A study by Salimon et al. (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and evaluated its antimicrobial activity, finding significant activity with MIC values ranging from 30.2 - 43.2 μg cm-3. This suggests the potential of oxadiazole derivatives in developing new antimicrobial agents Salimon et al., 2011.
Liquid Crystalline Properties
Research into liquid crystalline properties of 1,2,4-oxadiazole derivatives by Ali and Tomi (2018) highlighted the synthesis of compounds with varying terminal substituents, which demonstrated liquid crystalline behavior. This work underscores the role of oxadiazole derivatives in the development of new materials for display technologies Ali and Tomi, 2018.
Corrosion Inhibition
Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. Their research identified that these compounds effectively inhibit corrosion, suggesting applications in protecting metal surfaces in industrial settings Ammal et al., 2018.
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling this compound to avoid exposure and minimize risk.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, 1,2,4-oxadiazoles are found in various pharmaceuticals and agrochemicals, so this compound could potentially have interesting biological activity. Further studies could also explore the compound’s physical and chemical properties in more detail.
Please note that this is a general analysis based on the structure of the compound and does not include specific data or references. For a comprehensive analysis, please consult relevant scientific literature or speak with a chemist.
Eigenschaften
IUPAC Name |
1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-3-5-9(6-4-7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVGKSKROOPQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589719 | |
| Record name | 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine | |
CAS RN |
915922-88-2 | |
| Record name | α-Methyl-3-(4-methylphenyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





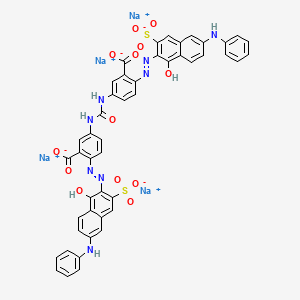
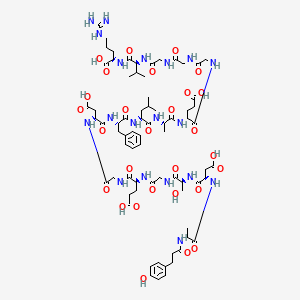
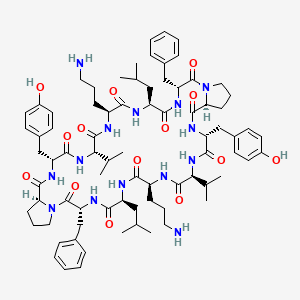
![bicyclo[2.2.1]hepta-2,5-diene;[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane;rhodium;perchlorate](/img/structure/B1628358.png)
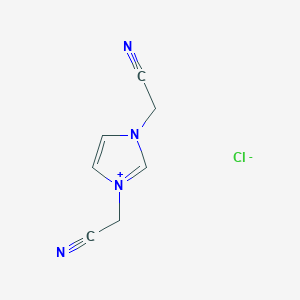
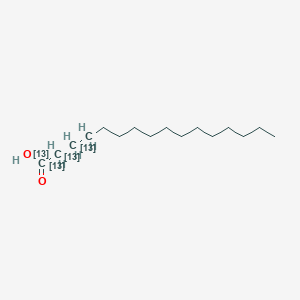
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid](/img/structure/B1628363.png)
